
N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide typically involves the condensation of 2-aminobenzothiazole with an appropriate carboxylic acid derivative. One common method is the reaction of 2-aminobenzothiazole with 2-methylbenzo[d]thiazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthesis processes that can be optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like monoamine oxidase by binding to their active sites, thereby preventing the metabolism of neurotransmitters . Additionally, it can interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzothiazole
- 2-methylbenzothiazole
- Benzothiazole-2-thiol
Uniqueness
N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide is unique due to its dual benzothiazole structure, which enhances its biological activity and specificity. This compound exhibits a broader spectrum of activity compared to simpler benzothiazole derivatives .
Biological Activity
N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole core, which is known for its diverse pharmacological properties. The structure can be represented as follows:
This compound is characterized by the presence of two benzothiazole rings and a carboxamide functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that benzothiazole derivatives can exhibit:
- Antimicrobial Activity : Many benzothiazole compounds demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
- Anticancer Properties : The structural modifications in benzothiazoles have been linked to enhanced antiproliferative effects against various cancer cell lines. Compounds with specific substituents have shown improved selectivity and reduced toxicity towards normal cells .
Antimicrobial Activity
A comparative analysis of the antimicrobial efficacy of this compound against several pathogens is summarized in the following table:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.008 μg/mL | |
Staphylococcus aureus | 0.03 μg/mL | |
Pseudomonas aeruginosa | 0.06 μg/mL |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound can cause G2/M phase arrest in cancer cells.
- Induction of Apoptosis : Increased expression of pro-apoptotic markers has been observed.
The effectiveness against specific cancer types is detailed in the following table:
Case Studies
Several studies have investigated the biological effects of this compound:
- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of related benzothiazole compounds and found no significant neurotoxicity at therapeutic doses . This suggests a favorable safety profile for this compound.
- Anticonvulsant Activity : In animal models, derivatives were assessed for anticonvulsant properties using the maximal electroshock (MES) test and showed promising results without significant side effects .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c1-9-18-13-7-11(3-5-14(13)22-9)19-16(20)10-2-4-12-15(6-10)21-8-17-12/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRZWKGFJGARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.